molecular formula C21H23N3O3 B5868254 2,4,5-trimethoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone

2,4,5-trimethoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone

Cat. No.: B5868254
M. Wt: 365.4 g/mol
InChI Key: UZHQITXLJYUELL-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone, also known as TMBQH, is a chemical compound that has been studied for its potential applications in scientific research. TMBQH is a hydrazone derivative of 2,4,5-trimethoxybenzaldehyde and 3,7-dimethyl-2-quinolinylhydrazine.

Mechanism of Action

2,4,5-trimethoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone is believed to work by chelating with metal ions, which can lead to the inhibition of certain metal-dependent enzymes. This can result in the disruption of cellular processes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is relatively stable under physiological conditions. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,5-trimethoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone in lab experiments is its high selectivity for certain metal ions, which can make it a useful tool for detecting metal ions in biological samples. However, one limitation is its relatively low fluorescence intensity, which can make it difficult to detect at low concentrations.

Future Directions

1. Further investigation into the use of 2,4,5-trimethoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone as a fluorescent probe for detecting metal ions in biological samples.
2. Development of more sensitive detection methods for this compound.
3. Investigation into the potential use of this compound as an anti-cancer agent.
4. Exploration of the potential use of this compound in other areas of scientific research, such as environmental monitoring.

Synthesis Methods

2,4,5-trimethoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone can be synthesized through a multi-step process starting with the reaction of 2,4,5-trimethoxybenzaldehyde with 3,7-dimethyl-2-quinolinylhydrazine in the presence of a catalyst. The resulting product is then purified through recrystallization.

Scientific Research Applications

2,4,5-trimethoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. It has also been investigated for its ability to inhibit the growth of cancer cells and its potential use as an anti-cancer agent.

Properties

IUPAC Name

3,7-dimethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-13-6-7-15-9-14(2)21(23-17(15)8-13)24-22-12-16-10-19(26-4)20(27-5)11-18(16)25-3/h6-12H,1-5H3,(H,23,24)/b22-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHQITXLJYUELL-WSDLNYQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)NN=CC3=CC(=C(C=C3OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)N/N=C/C3=CC(=C(C=C3OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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